molecular formula C16H12N4O4 B5836196 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide

2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide

Cat. No. B5836196
M. Wt: 324.29 g/mol
InChI Key: CEVVNMJBTILDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, also known as NPA, is a synthetic compound that has been widely used in scientific research. This molecule has a unique structure that makes it a useful tool for studying various biological processes.

Mechanism of Action

2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide works by binding to specific targets in biological systems, such as proteins or membranes, and fluorescing when exposed to light of a certain wavelength. This fluorescence can be used to measure the activity of enzymes or the binding of proteins to DNA or membranes.
Biochemical and Physiological Effects:
2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to induce apoptosis in cancer cells. 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide in lab experiments is its high sensitivity and specificity for certain targets. It can also be used in a variety of experimental settings, including cell culture, animal models, and in vitro assays. However, one limitation of using 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide. One area of interest is the development of new fluorescent probes based on the structure of 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide. These probes could be used to study a wide range of biological processes and targets. Another area of interest is the use of 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide in drug development, particularly for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, as well as its potential limitations and toxicity.
Conclusion:
In conclusion, 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, or 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, is a synthetic compound that has been widely used in scientific research. Its unique structure and fluorescent properties make it a useful tool for studying various biological processes. While there are some limitations to its use, there are also many potential future directions for research on 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide.

Synthesis Methods

The synthesis of 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide involves the reaction of 3-nitrophthalic anhydride with hydrazine hydrate, followed by the reaction of the resulting intermediate with acetic anhydride. This process yields 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide as a yellow crystalline solid with a melting point of 241-243°C.

Scientific Research Applications

2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of proteins to DNA, the interaction of proteins with membranes, and the activity of enzymes. 2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has also been used to study the role of calcium ions in biological systems.

properties

IUPAC Name

2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c17-14(21)9-19-16(22)13-7-2-1-6-12(13)15(18-19)10-4-3-5-11(8-10)20(23)24/h1-8H,9H2,(H2,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVVNMJBTILDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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